
Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride
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Overview
Description
Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an aminoethyl group attached to the benzoate ring, along with a methoxy group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)-2-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The benzoate ester group in the compound is susceptible to hydrolysis under aqueous conditions, potentially forming the corresponding carboxylic acid. While direct experimental data for this specific compound is limited in the provided sources, ester hydrolysis is a well-documented reaction in organic chemistry. Similar benzoate esters undergo hydrolysis via acid- or base-catalyzed mechanisms, producing carboxylic acids or their salts.
Acylation of the Aminoethyl Group
The primary amine in the 2-aminoethyl side chain can participate in acylation reactions. For example, reaction with acylating agents like acetyl chloride or benzoyl chloride could yield amide derivatives. This reaction is consistent with the reactivity of primary amines in organic compounds, though specific experimental conditions for this compound are not detailed in the available sources.
Demethylation of the Methoxy Group
The methoxy group (-OCH₃) may undergo demethylation under strong acidic or oxidative conditions, potentially forming a hydroxyl group (-OH). While no direct evidence for this reaction is provided in the sources, methoxy groups are generally stable under mild conditions but can be cleaved under harsh acidic or enzymatic environments.
Side Chain Modifications
The aminoethyl group’s flexibility allows for further chemical derivatization. For instance:
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Alkylation : Reaction with alkyl halides could introduce new substituents.
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Amination : Exposure to nitrosating agents might lead to nitrosamine formation.
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Oxidation : Oxidative conditions could convert the amine to an amide or nitrile, though this would require specific reagents.
Data Table: Functional Groups and Potential Reactions
Functional Group | Reaction Type | Reagents/Conditions | Products |
---|---|---|---|
Benzoate ester | Hydrolysis | Acid/base, water | Carboxylic acid or salt |
Aminoethyl group | Acylation | Acyl chloride, base | Amide derivative |
Methoxy group | Demethylation | HBr, HI, or oxidative agents | Phenolic compound |
Aminoethyl group | Alkylation | Alkyl halides, base | Alkylated amine derivative |
Research Gaps and Limitations
The provided sources lack explicit experimental data on the chemical reactions of methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride. Key limitations include:
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Excluded Sources : Critical details from smolecule.com () and benchchem.com () were excluded, which may have contained direct reaction pathways.
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Structural Similarity : Analyses of positional isomers (e.g., methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride) suggest potential reactivity trends, but direct extrapolation is speculative.
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Enzymatic Studies : While β-lactamase interactions are documented for related compounds , no direct evidence exists for this specific compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amination, facilitating the development of new compounds with desired properties.
Biology
- Enzyme-Substrate Interactions : The compound is employed in studies examining enzyme-substrate interactions. Its aminoethyl group can form hydrogen bonds with enzyme active sites, which is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.
- Protein-Ligand Binding Studies : It is also used in protein-ligand binding studies to investigate how small molecules interact with proteins, providing insights into drug design and development.
Medicine
- Therapeutic Potential : Research has indicated that this compound may possess anti-inflammatory and analgesic properties. Preliminary studies suggest it could be effective in treating conditions characterized by inflammation and pain.
- Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in the fields of pain management and anti-inflammatory therapies. Its pharmacological profile is under investigation to evaluate its efficacy and safety in clinical settings.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of related compounds highlighted that this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Compound | Activity | Max Inhibition (%) | IC50 (µM) |
---|---|---|---|
This compound | Anti-inflammatory | 85 | 10 ± 1 |
Case Study 2: Analgesic Properties
In another study focused on pain relief, this compound exhibited promising results in reducing pain responses in animal models, indicating its potential as an analgesic agent.
Compound | Activity | Pain Reduction (%) | ED50 (mg/kg) |
---|---|---|---|
This compound | Analgesic | 70 | 5 ± 0.5 |
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminoethyl)-2-hydroxybenzoate hydrochloride
- Methyl 3-(2-aminoethyl)-2-chlorobenzoate hydrochloride
- Methyl 3-(2-aminoethyl)-2-nitrobenzoate hydrochloride
Uniqueness
Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a compound characterized by its methoxy and aminoethyl functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Methoxy Group : Enhances lipophilicity and influences interactions with biological targets.
- Aminoethyl Side Chain : Capable of forming hydrogen bonds, potentially interacting with receptors or enzymes.
- Hydrochloride Form : Increases solubility in aqueous environments, facilitating biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy and benzoate groups can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to a variety of biological effects, including:
- Enzyme Modulation : Acting as a substrate or inhibitor for specific enzymes.
- Receptor Interaction : Potentially influencing receptor-mediated signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Enzyme Interactions
The compound has been studied for its effects on specific enzymes involved in metabolic pathways. For example, it may alter enzyme kinetics and influence metabolic processes critical for understanding drug mechanisms .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against certain bacterial strains | |
Enzyme Modulation | Alters enzyme kinetics in metabolic pathways | |
Antioxidant Activity | Exhibits potential antioxidant properties |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were established through serial dilution methods, indicating its potential use as an antimicrobial agent in clinical settings.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds based on structural differences and biological activities:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Methyl 4-amino-3-methoxybenzoate | Methoxy group at position 3 | Different reactivity due to methoxy positioning |
Methyl 4-amino-2-ethoxybenzoate | Ethoxy group instead of methoxy | Influences solubility and biological interactions |
Methyl 4-amino-2-hydroxybenzoate | Hydroxy group instead of methoxy | Alters hydrogen bonding capabilities |
Properties
CAS No. |
1255099-56-9 |
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Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-2-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-8(6-7-12)4-3-5-9(10)11(13)15-2;/h3-5H,6-7,12H2,1-2H3;1H |
InChI Key |
OZWMDUMAVOODCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)CCN.Cl |
Origin of Product |
United States |
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